![molecular formula C33H39N7O5 B601654 (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 211915-00-3](/img/structure/B601654.png)
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a useful research compound. Its molecular formula is C33H39N7O5 and its molecular weight is 613.72. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, with CAS number 212321-78-3, is a complex organic compound that has drawn attention for its potential biological activities. Its structure suggests that it may possess significant pharmacological properties, particularly in the context of cardiovascular therapies and other medical applications.
The compound has a molecular formula of C32H37N7O5 and a molecular weight of approximately 599.68 g/mol. It is characterized by several functional groups including carbamimidoyl, benzimidazole, and pyridine moieties, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential as a prodrug and its ability to inhibit specific enzymes involved in cardiovascular diseases. Prodrugs are pharmacologically inactive compounds that are metabolized in the body to release active drugs.
Research indicates that compounds similar to this compound may function by inhibiting thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, these compounds can potentially reduce thrombus formation and mitigate risks associated with cardiovascular diseases such as stroke and myocardial infarction.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Thrombin : A study on dabigatran etexilate, a prodrug converted to dabigatran, demonstrated effective inhibition of thrombin activity in animal models. This suggests that similar mechanisms might be applicable to this compound .
- Antiplatelet Activity : The prodrug lefradafiban was shown to inhibit platelet aggregation effectively, indicating that compounds with similar structures may also exhibit antiplatelet properties .
- Pharmacokinetics : Physiologically based pharmacokinetic modeling has been utilized to assess how formulation factors influence the bioavailability and efficacy of prodrugs like dabigatran etexilate, which can provide insights into the expected behavior of this compound upon administration .
Data Table: Comparative Biological Activities
科学的研究の応用
Pharmacological Applications
-
Anticoagulant Therapy
- The compound is primarily recognized as a prodrug of dabigatran, an oral direct thrombin inhibitor. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical studies have demonstrated its efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
- Mechanism of Action
- Prodrug Characteristics
Clinical Trials
- Several clinical trials have evaluated the safety and efficacy of dabigatran etexilate in various patient populations. For instance, a pivotal trial demonstrated that patients receiving dabigatran had lower rates of major bleeding compared to those on traditional vitamin K antagonists .
Comparative Studies
特性
CAS番号 |
211915-00-3 |
---|---|
分子式 |
C33H39N7O5 |
分子量 |
613.72 |
IUPAC名 |
methyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43) |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。